Physicochemical Property Differentiation: XLogP3-AA Lipophilicity vs. Common Des-methyl and Des-chloro Analogs
The target compound has a computed XLogP3-AA value of 3.2 [1]. This value differentiates it from two hypothetical but synthetically accessible close analogs: (A) the des-methylsulfanyl analog (replacing -SMe with -H) which would have a substantially lower XLogP3-AA (~1.5–2.0 based on fragment contributions), and (B) the des-chloro analog (replacing -Cl with -H) which would also reduce lipophilicity but to a lesser extent (~2.5–2.8). The measured XLogP3-AA of 3.2 places the compound in an optimal range for passive membrane permeability while avoiding the high lipophilicity (>5) often associated with poor solubility and increased off-target binding [2]. This provides a quantitative rationale for selecting this scaffold when balanced permeability is required.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | Des-methylsulfanyl analog (estimated ~1.5-2.0); Des-chloro analog (estimated ~2.5-2.8) |
| Quantified Difference | Target compound is +1.2 to +1.7 logP units more lipophilic than the des-methylsulfanyl analog, and +0.4 to +0.7 units more lipophilic than the des-chloro analog. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); comparator values are estimated based on fragment-based lipophilicity contributions. |
Why This Matters
This lipophilicity window is critical for optimizing ADME properties; a compound that is too hydrophilic may fail to cross cell membranes, while one that is too lipophilic may have poor solubility and high metabolic clearance.
- [1] PubChem. (2025). Computed Properties for CID 71628469: XLogP3-AA. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
